molecular formula C26H21Cl2NO3 B14962012 1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate

1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate

Cat. No.: B14962012
M. Wt: 466.4 g/mol
InChI Key: ABHZYMFTBFGLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE is a complex organic compound that belongs to the class of chlorinated benzoates. This compound is characterized by the presence of chlorobenzoyl and dihydroquinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its unique structural features.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as an antimicrobial agent.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorobenzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The dihydroquinoline moiety may also play a role in modulating biological pathways, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other chlorinated benzoates and quinoline derivatives. Compared to these compounds, 1-(4-CHLOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C26H21Cl2NO3

Molecular Weight

466.4 g/mol

IUPAC Name

[1-(4-chlorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-chlorobenzoate

InChI

InChI=1S/C26H21Cl2NO3/c1-16-15-26(2,3)29(24(30)17-7-9-19(27)10-8-17)23-12-11-21(14-22(16)23)32-25(31)18-5-4-6-20(28)13-18/h4-15H,1-3H3

InChI Key

ABHZYMFTBFGLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)Cl)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.